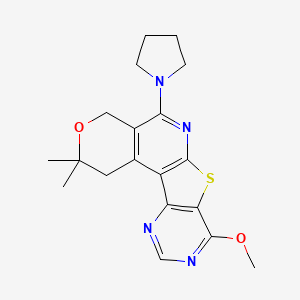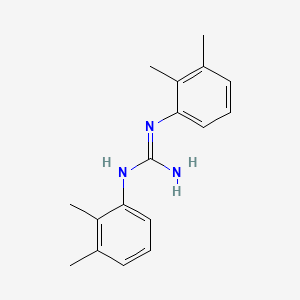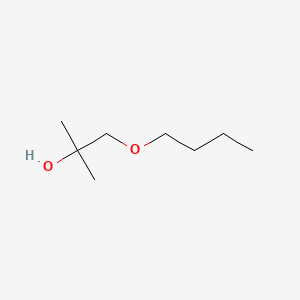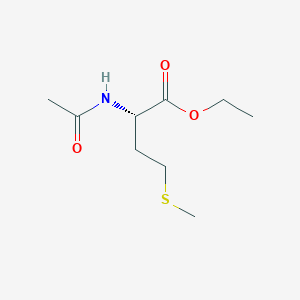
Agn-PC-0loicj
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agn-PC-0loicj is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0loicj typically involves multiple steps, including the use of specific reagents and controlled reaction conditions. The preparation methods can be broadly categorized into template methods, electrochemical methods, wet chemical methods, and polyol methods . Each method has its own set of advantages and challenges, and the choice of method depends on the desired properties of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. Techniques such as chemical reduction using inorganic and organic reducing agents are commonly employed . These methods are optimized to minimize costs and maximize efficiency, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: Agn-PC-0loicj undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the compound’s unique molecular structure, which allows it to interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ascorbate, elemental hydrogen, polyol sodium borohydride, sodium citrate, and the Tollens reagent . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms with varying degrees of saturation .
科学的研究の応用
Agn-PC-0loicj has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions . In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, this compound is being explored for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of advanced materials and nanotechnology applications .
作用機序
The mechanism of action of Agn-PC-0loicj involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
Agn-PC-0loicj can be compared with other similar compounds, such as silver nanoparticles and other silver-based compounds . While these compounds share some common properties, this compound is unique in its specific molecular structure and its ability to participate in a wider range of chemical reactions . This uniqueness makes it a valuable compound for various scientific and industrial applications.
List of Similar Compounds:- Silver nanoparticles
- Silver nitrate
- Silver chloride
- Silver sulfide
特性
CAS番号 |
4893-75-8 |
|---|---|
分子式 |
C19H22N4O2S |
分子量 |
370.5 g/mol |
IUPAC名 |
13-methoxy-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C19H22N4O2S/c1-19(2)8-11-12(9-25-19)16(23-6-4-5-7-23)22-18-13(11)14-15(26-18)17(24-3)21-10-20-14/h10H,4-9H2,1-3H3 |
InChIキー |
UBYPYEQGRAEHIL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)OC)N5CCCC5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)
![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)



![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)


![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)

